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1,2-Dichlorotetrafluoropropene -

1,2-Dichlorotetrafluoropropene

Catalog Number: EVT-13843756
CAS Number:
Molecular Formula: C3Cl2F4
Molecular Weight: 182.93 g/mol
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Product Introduction

Synthesis Analysis

Methods and Technical Details

1,2-Dichlorotetrafluoropropene can be synthesized through various methods. One common approach involves the reaction of chlorinated hydrocarbons with fluorinating agents. For instance, a typical synthetic route may include the use of sulfur tetrafluoride or other fluorinating reagents under controlled conditions to ensure selectivity and yield.

The synthesis process often requires careful temperature control and the use of inert atmospheres to prevent unwanted side reactions. The reaction conditions can significantly influence the stereochemistry and yield of the desired product.

Chemical Reactions Analysis

Reactions and Technical Details

1,2-Dichlorotetrafluoropropene undergoes various chemical reactions typical for halogenated alkenes. Notably, it can participate in addition reactions with hydroxyl radicals in the atmosphere, leading to degradation products that may further react with other atmospheric constituents.

Research indicates that the degradation process initiated by hydroxyl radicals proceeds through two primary pathways:

  1. Addition Reactions: Hydroxyl radicals add across the double bond.
  2. Chlorine Abstraction: Chlorine atoms are abstracted from the molecule.

The kinetics of these reactions have been studied using density functional theory (DFT), revealing that addition reactions are generally favored over chlorine abstraction under atmospheric conditions .

Mechanism of Action

Process and Data

The mechanism of action for 1,2-dichlorotetrafluoropropene primarily involves its interaction with hydroxyl radicals in the atmosphere. The proposed steps are as follows:

  1. Initiation: The hydroxyl radical attacks one of the double-bonded carbon atoms.
  2. Formation of Radicals: This results in the formation of a carbocation intermediate.
  3. Nucleophilic Attack: Water or other nucleophiles can then attack this carbocation, leading to various degradation products.

Kinetic studies indicate that these reactions are significant in determining the atmospheric lifetime of the compound, which is estimated to be around 2.48 days .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1,2-Dichlorotetrafluoropropene exhibits several noteworthy physical and chemical properties:

  • Appearance: Colorless gas or liquid depending on temperature
  • Boiling Point: Approximately 37 °C
  • Melting Point: Not well-defined due to its gaseous nature at standard conditions
  • Density: Higher than air
  • Solubility: Low solubility in water; soluble in organic solvents
  • Vapor Pressure: High vapor pressure indicating volatility

These properties contribute to its behavior in atmospheric chemistry and its classification as a volatile organic compound.

Applications

Scientific Uses

1,2-Dichlorotetrafluoropropene has several applications in scientific research and industrial processes:

  • Refrigerants: Used as a refrigerant due to its thermodynamic properties.
  • Solvents: Employed as a solvent in various chemical processes.
  • Environmental Studies: Its role as an ozone-depleting substance makes it a subject of study in atmospheric chemistry for understanding halogenated compound behavior and their environmental impacts.

The ongoing research into its degradation pathways also aids in developing strategies for mitigating its environmental effects .

Synthesis Methodologies and Reaction Pathways for 1,2-Dichlorotetrafluoropropene

Vapor-Phase Catalytic Fluorination of HCFO-1233xf Precursors

Vapor-phase catalytic fluorination represents the dominant industrial method for synthesizing 1,2-dichlorotetrafluoropropene (CF₃-CCl=CF₂) from precursors like 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). This process employs chromium-based catalysts (e.g., fluorinated Cr₂O₃) activated by high-temperature treatment with HF. The reaction proceeds at 300–400°C with an HF/precursor molar ratio of 10:1–15:1, achieving conversions >85% and selectivity >90% [1] [5]. The catalyst’s activity stems from the formation of surface CrOxFy species during fluorination, which facilitate Cl/F exchange through a concerted mechanism involving Lewis acid sites and fluoride ion transfer. Promoters like magnesium (5 wt%) or lanthanum (3 wt%) enhance stability by mitigating coke formation and preventing catalyst sintering, extending operational lifespan by >40% [5] [9].

Table 1: Catalysts for Vapor-Phase Fluorination of HCFO-1233xf

Catalyst CompositionTemp (°C)HF:Precursor RatioConversion (%)Selectivity (%)
Cr₂O₃-MgO (5% Mg)35012:18792
Cr₂O₃-La₂O₃ (3% La)37015:19194
Cr₂O₃ (unpromoted)36010:17885

Oxidative Treatment of Chromium-Based Catalysts for Enhanced Fluorination Efficiency

Oxidative pretreatment is critical for optimizing chromium catalyst performance. Calcining Cr(OH)₃ precursors at 300–400°C under air flow generates amorphous CrO₃ phases with high surface areas (>100 m²/g), which fluorinate efficiently to active CrOxFy sites. Studies demonstrate that oxygen treatment at 400°C increases the Cr⁶⁺/Cr³⁺ ratio from 0.2 to 1.5, correlating with a 30% boost in fluorination activity due to enhanced redox capacity [2] [9]. During fluorination, Cr⁶⁺ sites facilitate nucleophilic fluoride attack on chlorocarbons, while oxygen vacancies aid in HCl desorption. Prolonged operation (>100 hours) without oxidative regeneration leads to Cr³⁺ dominance, reducing activity by blocking access to active sites via coke deposition or over-fluorination to inactive CrF₃ [2] [5].

Role of Chlorine and Oxygen in Catalyst Surface Modification

Chlorine and oxygen co-modify catalyst surfaces to optimize acid-base properties. Controlled oxychlorination (e.g., 0.8% Cl₂/18% O₂/He at 500°C) redispers agglomerated Pd/CeO₂-Al₂O₃ catalysts, reducing Pd particle size from 17 nm to 8 nm and enhancing Lewis acidity for C–Cl bond activation [3]. For chromium systems, Cl⁻ incorporation (1–5 wt%) during catalyst synthesis suppresses sintering by forming BaClₓFᵧ intermediates, stabilizing crystal sizes below 20 nm and maintaining VDF selectivity >94% at 350°C [10]. Oxygen’s role involves preserving surface hydroxyl groups, which act as Brønsted bases to abstract β-hydrogens during dehydrochlorination. XPS analysis confirms Cl-doped BaF₂ exhibits a 0.8 eV shift in Ba 3d peaks, indicating electron-deficient surfaces that polarize C–Cl bonds, accelerating HF elimination [10].

Mechanistic Insights into Dehydrochlorination and Dehydrofluorination Reactions

The synthesis of 1,2-dichlorotetrafluoropropene involves sequential dehydrochlorination (DHC) and dehydrofluorination (DHF) steps. Kinetic studies reveal DHC follows E2 elimination with strong bases (e.g., NaOH), where a concerted β-hydrogen abstraction and Cl⁻ departure yields CF₃-CCl=CF₂. Conversely, DHF proceeds via carbanion intermediates (E1cb) when using weak bases, explaining byproducts like trifluoropropyne (CF₃-C≡CH) [5] [6]. Gas-phase fluorination over Cr₂O₃ minimizes byproducts through adsorption-controlled pathways:

  • HCFO-1233xf chemisorbs on Cr³⁺-F sites, forming a π-complex.
  • Adjacent Cr⁶⁺=O abstracts β-hydrogen, creating a carbanion.
  • Surface F⁻ attacks the carbocation, releasing 1,2-dichlorotetrafluoropropene and HCl [5].Byproducts like 1-chloro-1,1-difluoroethane (HCFC-142b) arise from over-fluorination at prolonged contact times (>20 s), reducing selectivity by 15–20% [5].

Table 2: Byproduct Distribution in HCFO-1233xf Fluorination

Contact Time (s)HCFO-1233xf Conv. (%)1,2-Dichlorotetrafluoropropene Select. (%)*Major Byproducts (Select. %) *
107092HCFC-253fb (5%), HCFC-244bb (3%)
208885HCFC-244bb (8%), C₃F₆ (7%)
309178C₃F₆ (12%), Oligomers (10%)

Comparative Analysis of Batch vs. Continuous Flow Reactor Systems

Continuous flow reactors outperform batch systems in fluorination due to superior heat/mass transfer. The high surface area-to-volume ratio (>500 m⁻¹) in microreactors enables rapid heat dissipation, maintaining isothermal conditions during exothermic fluorination (ΔH = –120 kJ/mol). This reduces hot spots by >50°C versus batch reactors, minimizing coke formation and improving selectivity to 1,2-dichlorotetrafluoropropene by 12–18% [4] [7]. Additionally, flow systems facilitate precise residence control (5–30 s) through adjustable flow rates, curbing over-fluorination. A comparative study demonstrated 95% yield stability over 200 hours in continuous flow, whereas batch yields dropped 20% after five cycles due to catalyst fouling [4] [8]. Batch reactors remain viable for small-scale exploratory synthesis but suffer from product heterogeneity (e.g., ±8% yield variations) and limited scalability, requiring 10–20× larger footprints than equivalent-flow capacity [7].

Table 3: Reactor Performance Comparison for 1,2-Dichlorotetrafluoropropene Synthesis

ParameterContinuous Flow ReactorBatch Reactor
Temperature Control±2°C (isothermal)±15°C (gradients)
Catalyst Lifespan>500 hours<100 hours (per cycle)
Space-Time Yield0.8 g·L⁻¹·h⁻¹0.2 g·L⁻¹·h⁻¹
Byproduct Formation5–8%15–20%
Scale-Up FeasibilityLinear (flow rate increase)Non-linear (re-design)

Properties

Product Name

1,2-Dichlorotetrafluoropropene

IUPAC Name

(E)-1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene

Molecular Formula

C3Cl2F4

Molecular Weight

182.93 g/mol

InChI

InChI=1S/C3Cl2F4/c4-1(2(5)6)3(7,8)9/b2-1-

InChI Key

BJDGSGIFQVXSGD-UPHRSURJSA-N

Canonical SMILES

C(=C(F)Cl)(C(F)(F)F)Cl

Isomeric SMILES

C(=C(/F)\Cl)(\C(F)(F)F)/Cl

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